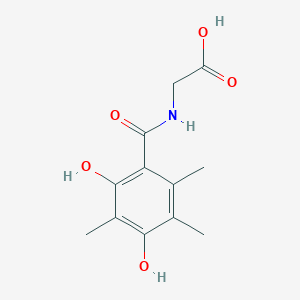

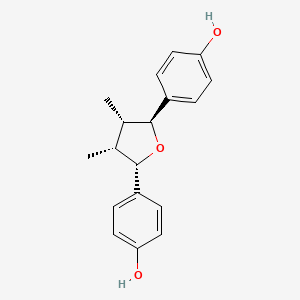

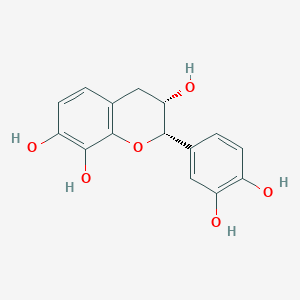

![molecular formula C12H14N2O5 B1265424 2-[(4-氨基苯甲酰)氨基]戊二酸 CAS No. 4230-33-5](/img/structure/B1265424.png)

2-[(4-氨基苯甲酰)氨基]戊二酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Aminobenzoyl)amino]pentanedioic acid often involves intricate reactions that carefully preserve the functional groups while introducing new ones. For instance, derivatives of 2-amino-4-pentenoic acid (allylglycine) undergo resolution and epoxidation, leading to the formation of compounds with five-membered rings, such as 4-hydroxyproline derivatives, through intramolecular attack by the amino group on the side-chain epoxide (Krishnamurthy et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-[(4-Aminobenzoyl)amino]pentanedioic acid and its derivatives is characterized by the presence of multiple functional groups, which play a crucial role in determining their reactivity and interaction with other molecules. For example, the structure of 4-aminobenzoic acid derivatives is analyzed through hydrogen bonding involving amino and carboxylate groups, contributing to the formation of supramolecular structures (Lu et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-[(4-Aminobenzoyl)amino]pentanedioic acid is influenced by its functional groups. Reactions such as cyclization and substitution are common, leading to the synthesis of various heterocyclic compounds. For instance, trisubstituted imidazoles can be prepared from O-pentafluorobenzoylamidoximes, showcasing the compound's versatility in synthesizing amino acid mimetics with a C-terminal imidazole (Zaman et al., 2005).

科学研究应用

抗肿瘤活性

研究表明,2-[(4-甲基苯磺胺基)戊二酸衍生物,与结构类似于2-[(4-氨基苯甲酰)氨基]戊二酸的化合物,展现出有希望的抗肿瘤(抗癌)活性。这些衍生物已在体外和体内进行了测试,显示出对各种人类癌细胞系的有效性,包括乳腺癌、白血病、卵巢癌、结肠腺癌和肾癌。它们还表现出对小鼠艾氏腹水癌的活性 (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015); (Dutta, Kumar, Mishra, Ray, & Nagarajan, 2014)。

改善脑递送用于神经和精神障碍

关于2-(磷酸甲基)戊二酸(2-PMPA),这是与2-[(4-氨基苯甲酰)氨基]戊二酸相关的化合物的研究揭示了其在治疗神经和精神障碍方面的潜力。这项研究侧重于通过使用增强其经鼻给药递送的前药来改善2-PMPA的脑透过性。修改后的化合物显示出脑-血浆比例显著改善,并且可能在神经和精神障碍的GCPII抑制测试中有效 (Nedelcovych et al., 2017)。

潜在的一氧化氮合酶抑制剂

关于S-2-氨基-5-咪唑基戊酸,与2-[(4-氨基苯甲酰)氨基]戊二酸结构相关,已显示出作为一氧化氮合酶(NOS)抑制剂的潜力。这些化合物是基于弱抑制性前体化合物设计的,并且已显示出对各种形式的NOS具有改进的效力。该研究提供了关于结构活性关系的见解,并提出了这些抑制剂结合的潜在模型 (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998)。

前列腺癌成像剂

已对2-[(4-氨基苯甲酰)氨基]戊二酸衍生物进行研究,以评估其作为前列腺特异性膜抗原(PSMA)靶向成像剂用于前列腺癌的潜力。这些化合物,当标记有放射性同位素时,可以提供有关前列腺癌分期和监测的诊断见解 (Chen et al., 2011)。

未来方向

属性

IUPAC Name |

2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871066 | |

| Record name | N-(4-Aminobenzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminobenzoyl)amino]pentanedioic acid | |

CAS RN |

4230-33-5, 4271-30-1 | |

| Record name | 4230-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Aminobenzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

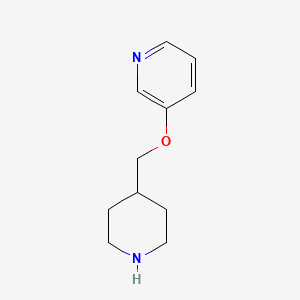

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)

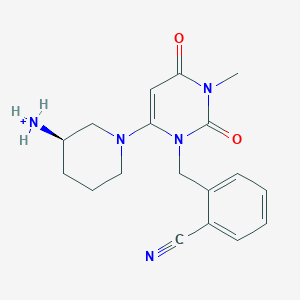

![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)

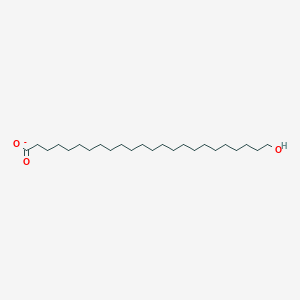

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)

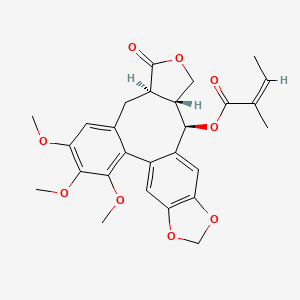

![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)